(2R)-5-Hydroxy-2,4-dimethyl-2-octylthiophen-3(2H)-one
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Overview
Description
(2R)-5-Hydroxy-2,4-dimethyl-2-octylthiophen-3(2H)-one is a complex organic compound that belongs to the class of thiophenones. Thiophenones are known for their diverse chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-Hydroxy-2,4-dimethyl-2-octylthiophen-3(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the hydroxy and octyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to achieve efficient production. Additionally, purification techniques like crystallization and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(2R)-5-Hydroxy-2,4-dimethyl-2-octylthiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted thiophenones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
(2R)-5-Hydroxy-2,4-dimethyl-2-octylthiophen-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2R)-5-Hydroxy-2,4-dimethyl-2-octylthiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential effects on cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethylfuran-3(2H)-one: Another compound with a similar structure but different functional groups.
2-Hydroxy-2,4-dimethylthiophen-3(2H)-one: A closely related thiophenone with slight variations in its chemical structure.
Uniqueness
(2R)-5-Hydroxy-2,4-dimethyl-2-octylthiophen-3(2H)-one is unique due to its specific combination of functional groups and stereochemistry
Properties
CAS No. |
278597-52-7 |
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Molecular Formula |
C14H24O2S |
Molecular Weight |
256.41 g/mol |
IUPAC Name |
(5R)-4-hydroxy-3,5-dimethyl-5-octylthiophen-2-one |
InChI |
InChI=1S/C14H24O2S/c1-4-5-6-7-8-9-10-14(3)12(15)11(2)13(16)17-14/h15H,4-10H2,1-3H3/t14-/m1/s1 |
InChI Key |
LOVFARKOSKKFGH-CQSZACIVSA-N |
Isomeric SMILES |
CCCCCCCC[C@@]1(C(=C(C(=O)S1)C)O)C |
Canonical SMILES |
CCCCCCCCC1(C(=C(C(=O)S1)C)O)C |
Origin of Product |
United States |
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